N-(4-fluorophenyl)-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-3-piperidinecarboxamide
Overview
Description
N-(4-fluorophenyl)-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-3-piperidinecarboxamide is a useful research compound. Its molecular formula is C17H17FN6O and its molecular weight is 340.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 340.14478735 g/mol and the complexity rating of the compound is 472. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Activity
A series of compounds, including derivatives of 1,2,4-triazolo[4,3-b]pyridazin-6-yl, have been synthesized and evaluated for various biological activities. These compounds have shown promising results as potential therapeutic agents in different domains due to their selective biological actions.
Antagonistic Activity : Compounds similar to N-(4-fluorophenyl)-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-3-piperidinecarboxamide have been tested for their antagonist activity against certain receptors. For instance, derivatives with bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione structures have demonstrated potent 5-HT2 antagonist activity without significant alpha 1 antagonist activity in vivo, suggesting their utility in central nervous system disorders (Watanabe et al., 1992).
Antimicrobial and Antitumor Activities : Novel N-arylpyrazole-containing enaminones have been synthesized and shown potent antitumor and antimicrobial activities, providing a basis for further development of these compounds as therapeutic agents (Riyadh, 2011).
Cardiovascular Agents : Research into 1,2,4-triazolo[1,5-a]pyrimidines fused to various heterocyclic systems has yielded compounds with significant coronary vasodilating and antihypertensive activities, underscoring the potential for cardiovascular therapeutic applications (Sato et al., 1980).
Anticancer and Antitumor Mechanisms
The mechanism of action of these compounds, particularly in anticancer applications, is an area of active investigation. Some compounds have shown a unique mechanism of tubulin inhibition, suggesting a novel approach for cancer therapy.
- Tubulin Polymerization : Research into [1,2,4]triazolo[1,5-a]pyrimidines has revealed a unique mechanism of action involving the promotion of tubulin polymerization, distinct from the mode of action of paclitaxel, thereby overcoming certain forms of drug resistance. This suggests a potential pathway for the development of new anticancer agents (Zhang et al., 2007).
Properties
IUPAC Name |
N-(4-fluorophenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN6O/c18-13-3-5-14(6-4-13)20-17(25)12-2-1-9-23(10-12)16-8-7-15-21-19-11-24(15)22-16/h3-8,11-12H,1-2,9-10H2,(H,20,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQKJQASTDFBJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN3C=NN=C3C=C2)C(=O)NC4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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